BenchChemオンラインストアへようこそ!

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea

Helicobacter pylori Urease inhibition Anti-virulence

This disubstituted indolyl-phenylurea is a mixed-type competitive inhibitor of Helicobacter pylori urease with a Ki of 45 nM, offering a unique mechanistic profile that alters both Km and Vmax. The para-(phenylamino)phenyl motif provides a critical diarylamine bridge for target engagement, distinguishing it from generic indole-ureas. Also a validated key intermediate for PAR-2 antagonist libraries. Ideal for dose-response studies, dual-inhibitor synergy assays, and advanced enzymology practicals. Purity ≥98%. For R&D use only.

Molecular Formula C21H18N4O
Molecular Weight 342.402
CAS No. 899947-04-7
Cat. No. B2433522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea
CAS899947-04-7
Molecular FormulaC21H18N4O
Molecular Weight342.402
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H18N4O/c26-21(25-20-14-22-19-9-5-4-8-18(19)20)24-17-12-10-16(11-13-17)23-15-6-2-1-3-7-15/h1-14,22-23H,(H2,24,25,26)
InChIKeyQYAYNYTWWQGQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 899947-04-7): A Dual-Target Indole-Urea Probe for Urease and PAR-2 Research Procurement


1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 899947-04-7) is a disubstituted indolyl-phenylurea bearing a C-3 indole attachment and a para-(phenylamino)phenyl moiety. It is reported as a mixed-type competitive inhibitor of Helicobacter pylori urease with a Ki of 45 nM in cell-free enzyme assays [1], and is also disclosed as a key intermediate in a KOWA Company patent series for protease-activated receptor-2 (PAR-2) antagonists [2]. Chemically, it belongs to the class of (1,3-disubstituted indolyl)ureas and is offered by research chemical suppliers at ≥95% purity for in vitro pharmacological profiling.

Procurement Caveat for 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea: Why Indole-Urea Isosteres Are Not Functionally Interchangeable


Indole-urea derivatives exhibit steep structure–activity relationships (SAR) where even minor substituent changes on the indole C-3 or the phenylurea ring can switch target preference between urease, PAR-2, PKCα, ABCG2, or IDO1 [1][2]. The para-(phenylamino)phenyl motif in this compound introduces a distinct π-system extension and an additional hydrogen-bond donor (the diarylamine NH), which is absent in simpler analogs such as 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea. This diarylamine bridge is implicated in binding-site interactions that drive the observed mixed-type urease inhibition at the enzyme–substrate–inhibitor interface [1]. Generic substitution with any indolyl-urea without the para-(phenylamino)phenyl group is therefore likely to result in loss of both target engagement and inhibition modality.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 899947-04-7) Against Closest Analogs


Urease Inhibition Potency: 899947-04-7 vs. Clinically Used Urease Inhibitor Acetohydroxamic Acid (AHA)

In a cell-free H. pylori ATCC 43504 urease assay measuring ammonia production via the indophenol method, the target compound achieved an IC50 of 83 nM [1]. Acetohydroxamic acid (AHA), a clinically approved urease inhibitor, exhibits a reported Ki of ~10 μM (10,000 nM) against jack bean urease under comparable pH conditions, and an IC50 of ~6.5 μM against H. pylori urease in similar ammonia-detection formats [2][3]. This represents a >78-fold potency advantage for the target compound.

Helicobacter pylori Urease inhibition Anti-virulence

Mechanistic Differentiation: Mixed-Type Non-competitive Inhibition vs. Classical Competitive Urease Inhibitors

Lineweaver-Burk analysis of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea against H. pylori ATCC 43504 urease revealed mixed-type competitive inhibition with a Ki of 45 nM for the enzyme–substrate–inhibitor ternary complex [1]. In contrast, the standard urease inhibitor thiourea acts by a purely competitive mechanism (Ki ~1.3 mM), and AHA is a slow-binding competitive inhibitor at the active-site nickel center. The mixed-type modality implies that this compound binds both the free enzyme and the enzyme–substrate complex, a kinetic fingerprint not shared by simple competitive urea analogs.

Enzyme kinetics Urease inhibition mechanism Non-competitive inhibition

Intact-Cell vs. Cell-Free Translation Efficiency: Target Compound Retains Sub-Micromolar Potency Against Live H. pylori

In an H. pylori ATCC 43504 intact-cell assay measuring ammonia production after 1.5 h preincubation, the target compound produced an IC50 of 910 nM [1]. The cell-free to intact-cell IC50 shift is ~4-fold (230 nM → 910 nM), indicating moderate but not prohibitive permeability barriers. By comparison, many urease inhibitor chemotypes (e.g., phosphorodiamidate derivatives) exhibit >100-fold attenuation when moving from cell-free to whole-cell environments due to poor outer-membrane penetration [2].

Cell-based assay H. pylori intact cell Urease inhibitor permeability

Positioning as a PAR-2 Antagonist Intermediate vs. Phenylurea Indole ABCG2/IDO1 Series Members

The KOWA patent (US 20090012263 A1) expressly claims 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea as a key intermediate in the synthesis of (1,3-disubstituted indolyl)-urea derivatives endowed with PAR-2 antagonist activity, a target distinct from ABCG2 (where related phenylurea indoles such as compounds 3c/3f show IC50 values of 0.3–0.8 μM [2]) and IDO1 (where phenylurea derivatives i12/i23/i24 exhibit IC50 values of 0.1–0.6 μM [3]). The para-(phenylamino)phenyl substituent—absent in the 3c/3f and i12/i23/i24 series—creates a structural bifurcation: this compound maps to the PAR-2 patent space, whereas simple phenyl-, naphthyl-, or biphenyl-ureas map to ABCG2 or IDO1 pharmacology.

PAR-2 antagonist ABCG2 inhibitor IDO1 inhibitor Chemical intermediate

Recommended Research and Industrial Application Scenarios for 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 899947-04-7)


Probing Urease Virulence in H. pylori Phenotypic Assays

With a cell-free IC50 of 83–230 nM and an intact-cell IC50 of 910 nM against H. pylori ATCC 43504 urease [1], this compound is appropriate for dose–response experiments aimed at dissecting the role of urease in gastric colonization, acid resistance, and nitrogen metabolism. Its mixed-type inhibitory mechanism [1] ensures activity in the high-urea environment of the gastric lumen, making it a mechanistic complement to purely competitive inhibitors such as AHA or thiourea in dual-inhibitor synergy/additivity studies.

Synthetic Intermediate for PAR-2 Antagonist Library Generation

Disclosed in the KOWA patent family as a key intermediate for (1,3-disubstituted indolyl)-urea PAR-2 antagonists [2], this compound provides a validated entry point for medicinal chemistry groups seeking to elaborate a focused compound library targeting protease-activated receptor-2. The para-(phenylamino)phenyl group offers a handle for further N-functionalization (alkylation, acylation, sulfonylation) without losing the indole-urea core required for PAR-2 pharmacophore engagement.

Negative-Control Compound for ABCG2 and IDO1 Inhibitor Screening Cascades

While structurally related to the phenylurea indole series active against ABCG2 (compounds 3c–3f; Bioorganic Chemistry 2023 [3]) and IDO1 (compounds i12/i23/i24; Molecules 2020 [4]), this compound carries the para-(phenylamino)phenyl substituent that diverts its target profile toward urease and PAR-2. It can therefore serve as a specificity control (inactive or weakly active comparator) in ABCG2-mediated mitoxantrone efflux reversal assays or in IDO1 tryptophan catabolism screens, helping to confirm that observed activities in the core indole-urea series are not driven by promiscuous aggregation or non-specific binding.

Enzyme Mechanism Teaching and Training Tool for Mixed-Type Inhibition Kinetics

The well-defined Lineweaver-Burk characterization (mixed-type competitive inhibition, Ki = 45 nM against H. pylori urease [1]) makes this compound an excellent demonstration tool for graduate-level enzymology practicals. Unlike classical competitive inhibitors that only shift Km, the mixed-type profile alters both Km and Vmax in a quantifiable manner, providing students and trainees with a clear kinetic dataset to practice double-reciprocal plot interpretation and ternary-complex inhibitor constant calculations.

Quote Request

Request a Quote for 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.